
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 3-methylpiperidine.
Formation of Intermediate: The 3,5-dichlorobenzaldehyde undergoes a condensation reaction with 3-methylpiperidine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate imine.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride or sodium borohydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenyl)-2-(4-methylpiperidin-1-yl)ethanamine
- 2-(3,5-Dichlorophenyl)-2-(2-methylpiperidin-1-yl)ethanamine
- 2-(3,5-Dichlorophenyl)-2-(3-ethylpiperidin-1-yl)ethanamine
Uniqueness
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its pharmacological properties and interactions with molecular targets. This structural variation can result in differences in potency, efficacy, and selectivity compared to similar compounds.
Properties
Molecular Formula |
C14H20Cl2N2 |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C14H20Cl2N2/c1-10-3-2-4-18(9-10)14(8-17)11-5-12(15)7-13(16)6-11/h5-7,10,14H,2-4,8-9,17H2,1H3 |
InChI Key |
FNAYOLSGFCLSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(CN)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



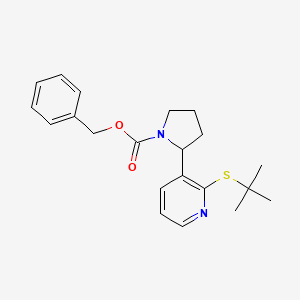
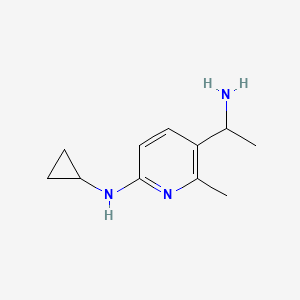
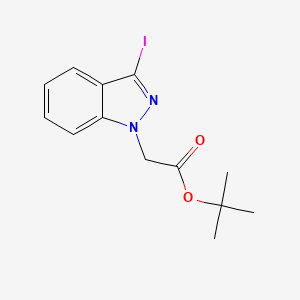
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)

![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
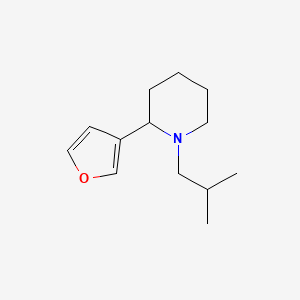
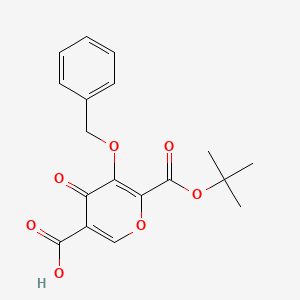
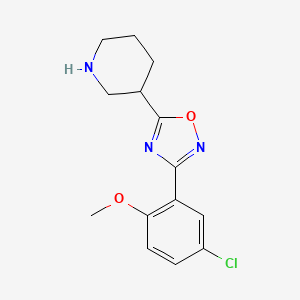

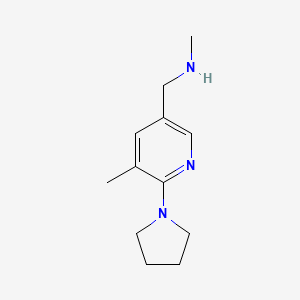
![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
